

# Synthesis of 2-Bromo-5-trifluoromethylphenol from 3-trifluoromethylphenol

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## Compound of Interest

Compound Name: 2-Bromo-5-trifluoromethylphenol

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## Synthesis of 2-Bromo-5-trifluoromethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **2-Bromo-5-trifluoromethylphenol** from 3-trifluoromethylphenol. The document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow. This guide is intended to serve as a practical resource for chemists in the fields of medicinal chemistry and material science where trifluoromethyl- and bromo-substituted phenols are valuable intermediates.

## Synthetic Overview

The synthesis of **2-Bromo-5-trifluoromethylphenol** is achieved through the electrophilic aromatic substitution of 3-trifluoromethylphenol with bromine. The trifluoromethyl group is a meta-director, while the hydroxyl group is an ortho-, para-director. The regioselectivity of the bromination is therefore influenced by both substituents, leading to the potential for isomeric products. The protocol detailed below provides a method for the selective synthesis and purification of the desired 2-bromo isomer.

## Reaction Data

The following table summarizes the key quantitative data associated with the synthesis of **2-Bromo-5-trifluoromethylphenol** from 3-trifluoromethylphenol.

Parameter	Value	Reference
Starting Material	3-Trifluoromethylphenol	<a href="#">[1]</a>
Reagent	Bromine	<a href="#">[1]</a>
Solvent	Carbon Disulfide	<a href="#">[1]</a>
Molar Ratio (Starting Material:Reagent)	1:1	<a href="#">[1]</a>
Reaction Temperature	Room Temperature	<a href="#">[1]</a>
Reaction Time	Approximately 18 hours	<a href="#">[1]</a>
Product Yield	53%	<a href="#">[1]</a>
Product Appearance	Yellow oil	<a href="#">[1]</a>
Molecular Weight	241.01 g/mol	<a href="#">[1]</a>
Mass Spectrometry (Ion spray)	m/e = 239, 241 (M+1)	<a href="#">[1]</a>

## Experimental Protocol

This section provides a detailed methodology for the synthesis of **2-Bromo-5-trifluoromethylphenol**.

Materials:

- 3-Trifluoromethylphenol (61.65 g, 0.38 mol)
- Bromine (19.6 ml, 0.38 mol)
- Carbon Disulfide (240 ml)
- Dichloromethane (200 ml)
- Water (100 ml)

- Saturated aqueous sodium chloride (brine, 20 ml)
- Anhydrous sodium sulfate
- Silica gel
- Hexane
- Dichloromethane (for chromatography)

Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve 61.65 g (0.38 mol) of 3-trifluoromethylphenol in 240 ml of carbon disulfide. Stir the solution at room temperature.[1]
- Addition of Bromine: Slowly add 19.6 ml (0.38 mol) of bromine dropwise to the stirred solution.[1]
- Reaction: Continue stirring the reaction mixture at room temperature for approximately 18 hours.[1]
- Workup: After 18 hours, partition the reaction solution between 200 ml of dichloromethane and 100 ml of water.[1] Separate the organic phase.
- Washing: Wash the organic phase with 20 ml of saturated aqueous sodium chloride.[1]
- Drying: Dry the organic phase over anhydrous sodium sulfate.[1]
- Concentration: Concentrate the dried organic phase under reduced pressure.[1]
- Purification: Purify the resulting residue by silica gel column chromatography. Elute the column with a mixture of dichloromethane containing 40% hexane.[1]
- Product Isolation: Collect the fractions containing the target product and concentrate them under reduced pressure to yield 48.8 g (53% yield) of **2-bromo-5-trifluoromethylphenol** as a yellow oil.[1]

Note on Isomers: The bromination of 3-trifluoromethylphenol can result in a mixture of isomers.

[2] Purification by silica gel chromatography is crucial for the separation and isolation of the desired **2-Bromo-5-trifluoromethylphenol**.[2]

## Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **2-Bromo-5-trifluoromethylphenol**.



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Caption: Synthetic workflow for **2-Bromo-5-trifluoromethylphenol**.

This guide provides a comprehensive overview of a laboratory-scale synthesis of **2-Bromo-5-trifluoromethylphenol**. For process scale-up, further optimization of reaction conditions and purification methods may be required. Always follow appropriate laboratory safety procedures when handling the reagents and solvents described in this document.

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## References

- 1. 2-Bromo-5-trifluoromethylphenol CAS#: 402-05-1 [m.chemicalbook.com]
- 2. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

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